- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Cas no 87-62-7 (2,6-Dimethylaniline)
2,6-Dimethylaniline structure
Product Name:2,6-Dimethylaniline
Numero CAS:87-62-7
MF:C8H11N
MW:121.179641962051
MDL:MFCD00007747
CID:34427
PubChem ID:6896
Update Time:2023-12-12
2,6-Dimethylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Dimethylbenzenamine
- 2,6-Xylidine
- 2,6-Dimethylanilin
- 2,6-Dimethylaniline
- 2,6-Dimethylaniline (Lidocaine RCA)
- 1-amino-2,6-dimethybenzene
- 2,5-DIMETHOXYTOLUENE
- 2,6-dimethyl-aniline
- 2,6-dimethylbenzeneamine
- 2,6-Dimethylphenylamine
- 2,6-methylaniline
- 2-Amino-1,3-dimethylbenzene
- 2-Amino-1,3-xylene
- 2-Amino-m-xylene
- Benzenamine,2,6-dimethyl
- o-Xylidine
- 1-Amino-2,6-dimethylbenzene
- Xylylamine
- 2,6-Dimethylbenzenamine (ACI)
- 2,6-Xylidine (8CI)
- 2,6-Dimethylaminobenzene
- 2,6-Xylylamine
- NSC 7098
- 2,6-Dimethylaniline,99%
-
- MDL: MFCD00007747
- Inchi: 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
- Chiave InChI: UFFBMTHBGFGIHF-UHFFFAOYSA-N
- Sorrisi: NC1C(C)=CC=CC=1C
- BRN: 636332
Proprietà calcolate
- Massa esatta: 121.08900
- Massa monoisotopica: 121.089149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 80.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Liquido da giallo chiaro a arancione [1]
- Densità: 0.984 g/mL at 25 °C(lit.)
- Punto di fusione: 10-12 °C (lit.)
- Punto di ebollizione: 214 °C/739 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:195,8°F
Gradi Celsius:91°C - Indice di rifrazione: n20/D 1.560(lit.)
- PH: 12.5 (100g/l, H2O, 20℃)
- Solubilità: 13g/l
- Coefficiente di ripartizione dell'acqua: 7.5 g/L (20 ºC)
- PSA: 26.02000
- LogP: 2.46680
- Solubilità: Insolubile in acqua, solubile in etanolo e etere dietile. [9]
- Sensibilità: Sensibile alla luce e all'aria
- Merck: 14,10084
- Pressione di vapore: <0.01 mmHg ( 20 °C)
- pka: 3.89(at 25℃)
2,6-Dimethylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302+H312+H332,H315,H335,H351,H411
- Dichiarazione di avvertimento: P261,P273,P280
- Numero di trasporto dei materiali pericolosi:UN 1711 6.1/PG 2
- WGK Germania:2
- Codice categoria di pericolo: 20/21/22-37/38-40-51/53
- Istruzioni di sicurezza: S23-S25-S36/37-S61
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:ZE9275000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:II
- TSCA:Yes
- Limite esplosivo:1.3-6.9%(V)
- Condizioni di conservazione:room temp
- Termine di sicurezza:6.1
- Gruppo di imballaggio:II
- Frasi di rischio:R20/21/22; R37/38; R40; R51/53
2,6-Dimethylaniline Dati doganali
- CODICE SA:29214910
- Dati doganali:
Codice doganale cinese:
2921430090Panoramica:
2921430090 Toluidina e suoi derivati e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, documento di prova e numero di origine(esempio Certificato di origine allegato, originario dell'Unione europea
Riassunto:
SA:2921430090 toluidine e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2,6-Dimethylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105634-1g |
2,6-Dimethylaniline |
87-62-7 | 1g |
¥310.90 | 2023-09-03 | ||
| Fluorochem | 033243-25g |
2,6-Dimethylaniline |
87-62-7 | 99% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 033243-100g |
2,6-Dimethylaniline |
87-62-7 | 99% | 100g |
£15.00 | 2022-03-01 | |
| Fluorochem | 033243-250g |
2,6-Dimethylaniline |
87-62-7 | 99% | 250g |
£30.00 | 2022-03-01 | |
| Fluorochem | 033243-500g |
2,6-Dimethylaniline |
87-62-7 | 99% | 500g |
£35.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-500ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 500ml |
¥260.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-1L |
2,6-Dimethylaniline |
87-62-7 | 99% | 1l |
¥472.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-5L |
2,6-Dimethylaniline |
87-62-7 | 99% | 5l |
¥1883.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-25ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 25ml |
¥42.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-100ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 100ml |
¥80.90 | 2023-09-03 |
2,6-Dimethylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ; rt → 90 °C; 15 h, 90 °C
Riferimento
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
,
Organic Letters,
2021,
23(5),
1530-1534
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 24 h, -78 °C
Riferimento
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
,
Angewandte Chemie,
2021,
60(14),
7669-7674
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 14 h, 65 °C
Riferimento
Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center
,
Angewandte Chemie,
2016,
55(42),
13335-13339
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalyzed lithiation
,
Tetrahedron,
1997,
53(42),
14355-14368
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
Riferimento
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
,
Chemistry - A European Journal,
2010,
16(6),
1983-1991
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Palladium diacetate , 2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ; 5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Riferimento
A general palladium-catalyzed amination of aryl halides with ammonia
,
Chemistry - A European Journal,
2009,
15(18),
4528-4533
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide , Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol , Water ; 12 h, rt
Riferimento
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
,
Angewandte Chemie,
2009,
48(6),
1114-1116
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Ammonia Catalysts: Copper , Graphene (oxide reduced) Solvents: Methanol , Water ; 13 h, 60 °C
Riferimento
Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines
,
Journal of Molecular Catalysis A: Chemical,
2014,
383,
383-384
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Iron , Bismuth trichloride Solvents: Ethanol , Water ; 3.0 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Riferimento
Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH
,
Chinese Journal of Chemistry,
2006,
24(6),
825-826
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Ammonia Solvents: Diethyl ether , Methanol ; 4 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
Riferimento
A photochemical dehydrogenative strategy for aniline synthesis
,
Nature (London,
2020,
584(7819),
75-81
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K
Riferimento
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
,
Dalton Transactions,
2019,
48(47),
17499-17506
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
Riferimento
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
,
Chemistry - A European Journal,
2011,
17(35),
9599-9604
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water
1.2 -
1.2 -
Riferimento
Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones
,
Organometallics,
1988,
7(12),
2548-52
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: 1,4-Dioxane ; 230 °C
Riferimento
Highly selective amination of o- and p-alkyl phenols over Pd/Al2O3-BaO
,
Bulletin of the Korean Chemical Society,
2012,
33(2),
387-392
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Ammonia , Water Catalysts: Copper sulfate pentahydrate Solvents: Water ; 4 h, rt
Riferimento
Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia
,
Canadian Journal of Chemistry,
2010,
88(9),
964-968
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
Riferimento
Formation of 2,6-dimethylaniline from 2,6-dimethylphenol with catalysts obtained via anchoring colloidal palladium compounds on carbon supports
,
Journal of Molecular Catalysis,
1989,
55(1-3),
415-28
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Zinc , Bismuth trichloride Solvents: Ethanol , Water ; rt; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Riferimento
Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH
,
Chinese Chemical Letters,
2003,
14(8),
773-775
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene , Nitrogen
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide
,
Bulletin of the Chemical Society of Japan,
1985,
58(6),
1861-2
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , SL-J009-1 Solvents: 1,4-Dioxane ; 15 h, 80 °C
Riferimento
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
,
Journal of the American Chemical Society,
2009,
131(31),
11049-11061
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ; 12 h, 120 °C
Riferimento
A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water
,
European Journal of Organic Chemistry,
2010,
(10),
1854-1857
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 60 h, 70 psi, rt
Riferimento
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
,
Journal of Organic Chemistry,
1999,
64(3),
991-997
Metodo di produzione 25
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 64 h, 70 psi, rt
Riferimento
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
,
Journal of Organic Chemistry,
1999,
64(3),
991-997
Metodo di produzione 26
Condizioni di reazione
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether , Water
Riferimento
Electrophilic amination of carbanions, enolates, and their surrogates
,
Organic Reactions (Hoboken,
2008,
72,
1-366
Metodo di produzione 27
Condizioni di reazione
Riferimento
Arylamines
,
Science of Synthesis,
2007,
31,
1565-1678
Metodo di produzione 28
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives
,
Journal of Physical Organic Chemistry,
1992,
5(3),
155-9
Metodo di produzione 29
Condizioni di reazione
1.1 Reagents: O-Methylhydroxylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Riferimento
Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates
,
Journal of the American Chemical Society,
2012,
134(40),
16449-16451
Metodo di produzione 30
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 16 h, 140 °C
Riferimento
Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond
,
Tetrahedron Letters,
2013,
54(24),
3167-3170
2,6-Dimethylaniline Raw materials
- 2,6-Dimethylphenylboronic acid
- 2,6-Dimethylcyclohexanone
- Methanimidamide, N'-(2,6-dimethylphenyl)-N,N-bis(phenylmethyl)-
- Methanimidamide,N'-(2,6-dimethylphenyl)-N,N-dimethyl-
- N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide
- 2-Chloro-m-xylene
- Magnesium,bromo(2,6-dimethylphenyl)-
- 2-azido-1,3-dimethylbenzene
- 2,6-DIMETHYLCYCLOHEXANOL
- N,2,6-Trimethylaniline
- 2-bromo-1,3-dimethylbenzene
- PHOSPHORIC ACID, 2,6-DIMETHYLPHENYL DIETHYL ESTER
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-4,5,6,7-tetrafluoro-
- 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2,6-dimethylphenoxy)propanamide
2,6-Dimethylaniline Preparation Products
2,6-Dimethylaniline Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:87-62-7)2,6-Dimethylaniline
Numero d'ordine:sfd18774
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
(CAS:87-62-7)2,6-dimethylaniline
Numero d'ordine:AG099
Stato delle scorte:in Stock
Quantità:1KG;5KG;25KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 3 June 2025 11:33
Prezzo ($):discuss personally
Email:aoguangsw@qq.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:87-62-7)
Numero d'ordine:SFD2138
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03
Prezzo ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:87-62-7)2,6-Dimethylaniline
Numero d'ordine:LE11459;LE25546071;LE6025
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:05
Prezzo ($):discuss personally
Email:18501500038@163.com
2,6-Dimethylaniline Letteratura correlata
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Related Categories
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti m-xileni
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti xileni m-xileni
- Pesticidi chimici Principi attivi dei pesticidi Sostanze standard
- Solventi e Chimici organici Composti organici Ammine/Solfonamidi
87-62-7 (2,6-Dimethylaniline) Prodotti correlati
- 919785-81-2(2,6-Dimethylaniline-D6)
- 78288-65-0(Benzenamine, 2,4-dimethyl-, ion(1-) (9CI))
- 95-68-1(2,4-dimethylaniline)
- 82299-97-6(Benzenamine,2-(methyl-14C)- (9CI))
- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)
- 151985-13-6(o-Toluidine-d3 (methyl-d3))
- 68408-20-8(O-TOLUIDINE-4,6-D2)
- 68408-22-0(2-TOLUIDINE-D7)
- 194423-47-7(2-Toluidine-d9)
- 1092805-08-7(2,6-DIMETHYLANILINE-D11)